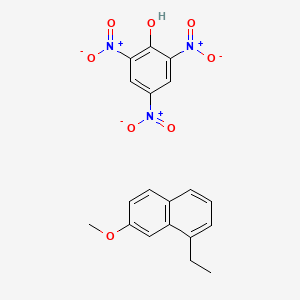

1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol

Beschreibung

1-Ethyl-7-methoxynaphthalene is a naphthalene derivative with an ethyl group at the 1-position and a methoxy group at the 7-position.

2,4,6-Trinitrophenol (TNP), commonly known as picric acid, is a nitroaromatic compound with three nitro groups (-NO₂) at the 2, 4, and 6 positions of phenol. It is highly acidic (pKa ≈ 0.25) and is notorious for its explosive properties when dry . TNP is used in explosives, metal etching, and biochemical research, particularly as a receptor antagonist .

Eigenschaften

CAS-Nummer |

7508-08-9 |

|---|---|

Molekularformel |

C19H17N3O8 |

Molekulargewicht |

415.4 g/mol |

IUPAC-Name |

1-ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol |

InChI |

InChI=1S/C13H14O.C6H3N3O7/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H,3H2,1-2H3;1-2,10H |

InChI-Schlüssel |

ADRJJJNAFWSSGP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC2=C1C=C(C=C2)OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol involves several steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first ethylated and methoxylated to obtain 1-Ethyl-7-methoxynaphthalene. This intermediate is then subjected to nitration to introduce the nitro groups at the 2, 4, and 6 positions of the phenol ring. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .

Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2,4,6-triaminophenol derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Ethyl-7-methoxynaphthalene; 2,4,6-trinitrophenol exhibits significant biological activity that makes it a candidate for pharmaceutical development:

- Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against breast and lung cancer cell lines .

- Antimicrobial Properties : The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls .

Agricultural Chemistry

This compound can be utilized in the agricultural sector:

- Pesticide Development : The compound's structure allows it to interact with specific biological pathways in pests, making it a candidate for developing new pesticides that are effective yet environmentally friendly.

- Plant Growth Regulators : Its derivatives can be explored for enhancing plant growth and resistance to diseases .

Materials Science

The unique properties of 1-Ethyl-7-methoxynaphthalene; 2,4,6-trinitrophenol lend themselves to applications in materials science:

- Polymer Additives : The compound can be used as an additive in polymers to enhance thermal stability and mechanical properties.

- Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes and pigments for textiles and coatings.

Case Studies

Wirkmechanismus

The mechanism of action of 1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways in biological systems. The nitro groups in its structure can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Comparison of 2,4,6-Trinitrophenol with Similar Nitroaromatic Compounds

Table 1: Key Properties of Nitroaromatic Compounds

Key Findings :

- Acidity: TNP’s three nitro groups stabilize its conjugate base via resonance and inductive effects, making it ~10⁶ times more acidic than phenol .

- Biological Activity: Unlike 2,4-dinitrophenol (a potent mitochondrial uncoupler), TNP lacks significant uncoupling activity due to its extremely low pKa, which prevents effective protonophoric action .

- Sensor Applications : TNP selectively quenches fluorescence in Cd(II)-based coordination polymers (95% intensity reduction at 57 µL) and amine-functionalized metal-organic frameworks, enabling sensitive aqueous-phase detection .

- Receptor Antagonism : TNP-substituted nucleotides are potent antagonists at P2X1, P2X3, and heteromeric P2X2/3 receptors (IC₅₀ ≈ 1 nM) but ineffective at other P2X subtypes .

Comparison of 1-Ethyl-7-methoxynaphthalene with Similar Naphthalene Derivatives

Table 2: Properties of Naphthalene Derivatives

Key Findings :

- Complex Formation : TNP forms charge-transfer complexes with dimethylnaphthalenes (e.g., 2,3-dimethylnaphthalene-TNP, CAS 7475-94-7), which are structurally analogous to anthracene-TNP complexes (CAS 17356-96-6) . These complexes may exhibit unique optical or explosive properties.

Biologische Aktivität

1-Ethyl-7-methoxynaphthalene; 2,4,6-trinitrophenol (CAS Number: 7508-08-9) is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, toxicity, and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₃O₈ |

| Molecular Weight | 415.354 g/mol |

| Boiling Point | 303.6 °C |

| LogP | 6.097 |

Pharmacological Activity

1-Ethyl-7-methoxynaphthalene; 2,4,6-trinitrophenol has shown various biological activities in studies:

- Antioxidant Activity : Research indicates that compounds similar to 1-ethyl-7-methoxynaphthalene exhibit significant antioxidant properties, which can mitigate oxidative stress in cells .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. For instance, studies have shown that related compounds can effectively inhibit phospholipase A2 (PLA2) activity, which is crucial in inflammatory processes .

- Antimicrobial Properties : Similar naphthalene derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Toxicity and Safety Profile

The safety profile of 1-Ethyl-7-methoxynaphthalene; 2,4,6-trinitrophenol is essential for its potential therapeutic use:

- Cytotoxicity : In vitro studies have indicated that certain concentrations may exhibit cytotoxic effects on mammalian cell lines. The methanol extract of related compounds showed significant cytotoxicity in assays with A. salina .

- Environmental Impact : As a nitrophenol derivative, there are concerns regarding its environmental persistence and toxicity to aquatic life. Studies have noted that nitrophenols can be harmful to various organisms in aquatic ecosystems .

The mechanisms through which 1-Ethyl-7-methoxynaphthalene; 2,4,6-trinitrophenol exerts its biological effects are still under investigation:

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are believed to arise from the compound's ability to scavenge free radicals and reduce ROS levels in cells .

- Inhibition of Inflammatory Pathways : By inhibiting PLA2 and other inflammatory mediators, the compound may play a role in reducing inflammation and associated pain .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Study on Antioxidant Effects : A study demonstrated that naphthalene derivatives reduced oxidative stress markers in diabetic rats, indicating potential therapeutic benefits for metabolic disorders .

- Enzyme Inhibition Study : A comparative study showed that extracts containing similar compounds significantly inhibited PLA2 activity in snake venoms, suggesting potential applications in antivenom development .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on cancer cell lines found that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells .

Q & A

Q. What experimental designs are recommended for assessing acute toxicity of 1-ethyl-7-methoxynaphthalene and 2,4,6-trinitrophenol in mammalian models?

Methodological Answer:

- Route Selection : Prioritize inhalation and oral exposure routes, as these are primary pathways for environmental and occupational exposure. Include dermal studies if dermal absorption is suspected .

- Endpoints : Monitor systemic effects (hepatic, renal, respiratory) and hematological parameters (e.g., hemoglobin adduct formation for naphthalene derivatives) .

- Controls : Use negative controls (vehicle-only exposure) and positive controls (e.g., known hepatotoxicants). Reference Table B-1 (Inclusion Criteria) from ATSDR’s toxicological profile for standardized health outcome metrics .

Q. How can researchers optimize the synthesis of 1-ethyl-7-methoxynaphthalene to ensure high purity for toxicological assays?

Methodological Answer:

- Reaction Design : Employ orthogonal experimental design (e.g., Taguchi method) to test variables like temperature, solvent polarity, and catalyst concentration. This minimizes experimental runs while maximizing data robustness .

- Purification : Use column chromatography with silica gel and validate purity via HPLC coupled with UV-Vis spectroscopy. Compare retention times against reference standards from peer-reviewed libraries (e.g., NIST Chemistry WebBook) .

Q. What analytical techniques are critical for characterizing 2,4,6-trinitrophenol’s stability under varying environmental conditions?

Methodological Answer:

- Spectroscopic Analysis : Use FT-IR to track nitro group vibrations (e.g., asymmetric stretching at ~1,530 cm⁻¹) and UV-Vis to monitor degradation products.

- Environmental Simulation : Conduct accelerated stability studies in aqueous matrices (pH 4–9) and soil systems. Quantify degradation kinetics using LC-MS/MS, referencing ATSDR’s environmental fate criteria for partition coefficients .

Advanced Research Questions

Q. How can conflicting data on 2,4,6-trinitrophenol’s carcinogenicity be systematically resolved?

Methodological Answer:

- Confidence Grading : Apply ATSDR’s confidence criteria (High/Moderate/Low/Very Low) to evaluate study quality. For example, prioritize studies with in vivo dose-response data and mechanistic evidence (e.g., DNA adduct formation) over in silico predictions .

- Meta-Analysis : Aggregate data from PubMed, TOXCENTER, and NIH RePORTER using standardized inclusion criteria (Table B-2). Adjust for variables like species sensitivity (e.g., murine vs. primate models) .

Q. What experimental frameworks are effective for elucidating metabolic pathways of 1-ethyl-7-methoxynaphthalene in human cell lines?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated or ¹⁴C-labeled 1-ethyl-7-methoxynaphthalene. Track metabolites via high-resolution mass spectrometry (HRMS) and compare to known naphthalene oxide adducts (e.g., hemoglobin adducts in Troester et al., 2002) .

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes. Validate using human liver microsomes .

Q. How can computational modeling improve reaction design for 2,4,6-trinitrophenol derivatives with reduced environmental persistence?

Methodological Answer:

- COMSOL Multiphysics Integration : Simulate nitro group reduction pathways under varying redox conditions. Optimize catalysts (e.g., Pd/C or Fe⁰) using AI-driven parameter tuning .

- QSPR Models : Develop quantitative structure-property relationship (QSPR) models to predict biodegradability. Train datasets using EPA’s CompTox Chemicals Dashboard and ATSDR’s environmental monitoring guidelines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LC₅₀ values for 1-ethyl-7-methoxynaphthalene across studies?

Methodological Answer:

- Source Evaluation : Cross-reference studies with ATSDR’s confidence criteria. Discard datasets with "Very Low" confidence (e.g., lacking dose-response curves or using non-peer-reviewed methods) .

- Species-Specific Adjustments : Normalize LC₅₀ values using allometric scaling (e.g., murine-to-human extrapolation) and adjust for route-specific bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.